N-(4-methylphenyl)-3,5-dinitropyridin-2-amine
Description
N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine (molecular formula: C₁₂H₁₀N₄O₄, molecular weight: 274.23 g/mol) is a nitropyridine derivative characterized by a pyridine ring substituted with two nitro groups at positions 3 and 5, and an amino group linked to a 4-methylphenyl moiety . This structure confers unique electronic and steric properties, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-4-9(5-3-8)14-12-11(16(19)20)6-10(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMCUMEOSLPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382681 | |
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91974-98-0 | |
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method involves the nitration of 2-aminopyridine to introduce nitro groups at the 3 and 5 positions. This is followed by a coupling reaction with 4-methylphenylamine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3,5-dinitropyridin-2-amine involves its interaction with molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-methylphenyl)-3,5-dinitropyridin-2-amine with structurally related compounds, emphasizing molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
Core Heterocycle Variations :
- Pyridine vs. Pyrimidine/Pyrazolopyrimidine : The pyridine core in this compound differs from pyrimidine-based analogs (e.g., 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine) in electron density and aromaticity. Pyrimidine derivatives often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with biological targets .
- Substituent Effects :
- The 3,5-dinitro groups in the target compound create a strong electron-withdrawing environment, increasing susceptibility to nucleophilic attack compared to mono-nitro analogs like N-(3,4-dichlorophenyl)-3-nitropyridin-2-amine .
- 4-Methylphenyl vs. 2-Methoxyphenyl : The para-methyl group in the target compound contributes to steric bulk without significantly altering polarity, whereas the ortho-methoxy group in N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine increases solubility but may reduce membrane permeability .
Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group in the target compound increases logP (predicted ~2.1) compared to methoxy-substituted analogs (logP ~1.5), favoring passive diffusion across biological membranes .
- Solubility : Nitro groups reduce aqueous solubility, but derivatives with polar substituents (e.g., methoxy) exhibit improved solubility in polar solvents .
Biological Activity
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 262.22 g/mol
The compound features a pyridine ring substituted with two nitro groups and an aniline moiety, which contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown potential in inhibiting NOS activity, which is crucial in inflammatory responses.
- Impact on Cytokine Production : It modulates the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby influencing immune responses.
- Antioxidant Activity : The presence of nitro groups may enhance its ability to scavenge free radicals.
Biological Activity
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity Type | Description | IC Values |
|---|---|---|
| Anti-inflammatory | Inhibits IL-6 and NO production in LPS-stimulated macrophages | IL-6: 18.45 µM; NO: 16.24 µM |
| Antioxidant | Scavenges free radicals and reduces oxidative stress | Not specified |
| Cytotoxicity | Induces apoptosis in cancer cell lines (e.g., A549 cells) | IC: 0.21 µM |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). The IC for NO was measured at 16.24 µM, indicating potent anti-inflammatory properties .
- Cytotoxic Effects : In experiments involving non-small cell lung cancer (NSCLC) A549 cells, the compound showed promising results in inhibiting cell proliferation through apoptotic pathways by blocking K-Ras interactions .
- Structural Activity Relationship (SAR) : The presence of amino groups and their positions on the aromatic rings were found to significantly affect the biological activity. For instance, modifications leading to increased hydrophilicity enhanced anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
